molecular formula C25H26ClN5O3 B11469125 3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1,3,5-trihydro-6H,7H,8 H,9H-1,3-diazaperhydroepino[1,2-h]purine-2,4-dione

3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1,3,5-trihydro-6H,7H,8 H,9H-1,3-diazaperhydroepino[1,2-h]purine-2,4-dione

Cat. No.: B11469125
M. Wt: 480.0 g/mol
InChI Key: RNRYVCRBZUGCFO-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines elements of diazepine and purine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core diazepine structure, followed by the introduction of the chlorophenyl and ethoxyphenyl groups through substitution reactions. The final steps involve the methylation of the purine ring and the formation of the dione structure under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scaled up from laboratory to industrial scale, which may involve the use of continuous flow reactors and other advanced manufacturing technologies.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures, as well as the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that makes it useful as a lead compound in drug discovery.

    Industry: The compound’s unique structure could make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular function and ultimately producing the compound’s effects. The exact pathways involved may vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenyl)methyl]-10-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione
  • 3-[(4-bromophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione

Uniqueness

The uniqueness of 3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione lies in its specific combination of functional groups and its structural configuration. This gives it distinct chemical and biological properties that may not be present in similar compounds. For example, the presence of the ethoxy group may enhance its solubility in organic solvents, while the chlorophenyl group could contribute to its biological activity.

Properties

Molecular Formula

C25H26ClN5O3

Molecular Weight

480.0 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione

InChI

InChI=1S/C25H26ClN5O3/c1-3-34-20-12-10-19(11-13-20)29-14-4-5-15-30-21-22(27-24(29)30)28(2)25(33)31(23(21)32)16-17-6-8-18(26)9-7-17/h6-13H,3-5,14-16H2,1-2H3

InChI Key

RNRYVCRBZUGCFO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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